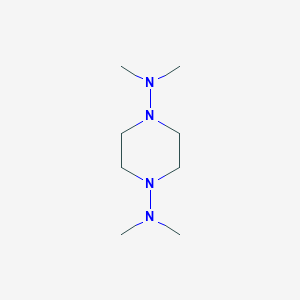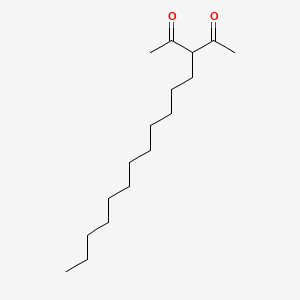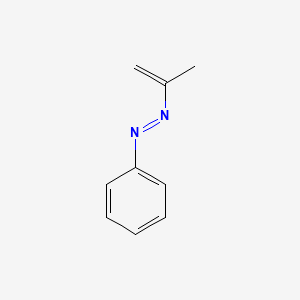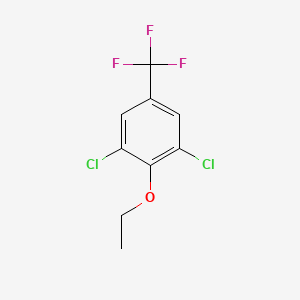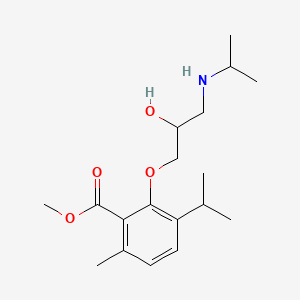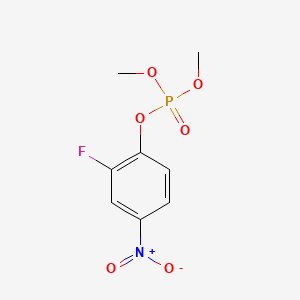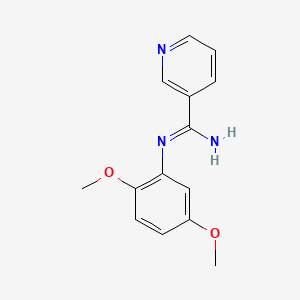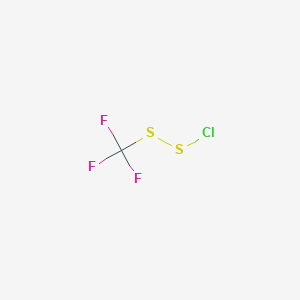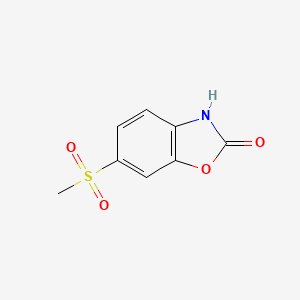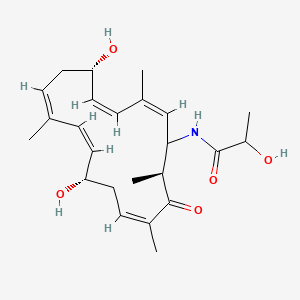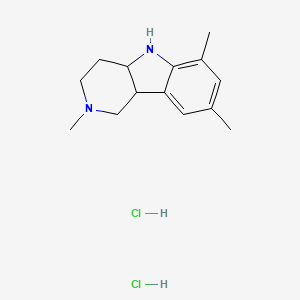
4-Methoxyphenylglyoxal nicotinamido-hemiacetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of 4-methoxyphenylglyoxal and nicotinamido-hemiacetal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal typically involves the reaction of 4-methoxyphenylglyoxal with nicotinamide under specific conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hemiacetal linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the synthesis. The use of immobilized enzymes or catalysts can also be employed to enhance the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions
4-Methoxyphenylglyoxal nicotinamido-hemiacetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
4-Methoxyphenylglyoxal nicotinamido-hemiacetal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
4-Methoxyphenylglyoxal: A simpler compound that lacks the nicotinamido-hemiacetal moiety.
Nicotinamido-hemiacetal: A compound that contains the hemiacetal linkage but lacks the 4-methoxyphenylglyoxal structure.
Uniqueness
4-Methoxyphenylglyoxal nicotinamido-hemiacetal is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .
特性
CAS番号 |
42069-26-1 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
N-[1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-6-4-10(5-7-12)13(18)15(20)17-14(19)11-3-2-8-16-9-11/h2-9,15,20H,1H3,(H,17,19) |
InChIキー |
LZQNQDGIOMAUIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


